

A Technical Guide to the Natural Abundance of Barium-135

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the **Barium-135** (135 Ba) isotope, including quantitative data for all naturally occurring barium isotopes. It details the experimental methodologies used for the precise determination of isotopic abundances and presents a generalized workflow for these analytical procedures. This document is intended to serve as a valuable resource for researchers and professionals in various scientific fields, including drug development, where isotopic labeling and analysis are critical.

Quantitative Data: Natural Abundance of Barium Isotopes

Barium (atomic number 56) is composed of seven naturally occurring isotopes. Six of these are stable, while one, ¹³⁰Ba, is a primordially radioactive isotope with an extremely long half-life. The isotopic composition of naturally occurring barium is summarized in the table below.



Isotope	Mass Number (A)	Atomic Mass (Da)	Natural Abundance (atom %)	Nuclear Spin (I)
¹³⁰ Ba	130	129.9063208	0.106 (1)	0
¹³² Ba	132	131.9050613	0.101 (1)	0
¹³⁴ Ba	134	133.9045084	2.417 (18)	0
¹³⁵ Ba	135	134.9056886	6.592 (12)	3/2
¹³⁶ Ba	136	135.9045759	7.854 (24)	0
¹³⁷ Ba	137	136.9058274	11.232 (24)	3/2
¹³⁸ Ba	138	137.9052472	71.698 (42)	0

Barium-135, the focus of this guide, has a natural abundance of approximately 6.592%.[1] It is a stable isotope with a nuclear spin of 3/2, which makes it useful for nuclear magnetic resonance (NMR) studies.[2][3]

Experimental Protocols for Isotopic Abundance Determination

The precise and accurate determination of barium's isotopic abundances is primarily achieved through mass spectrometry techniques. The two most prominent methods are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1][2][4][5] These methods require meticulous sample preparation to isolate barium from the sample matrix and to minimize isobaric interferences (from isotopes of other elements with the same mass).

A generalized experimental protocol involves the following key stages:

Sample Digestion: The first step is to bring the solid sample into a liquid form. For geological
or other complex matrices, this typically involves acid digestion, where strong acids are used
to dissolve the sample completely.

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- Barium Separation using Ion-Exchange Chromatography: To obtain accurate isotopic ratios, barium must be separated from other elements in the sample matrix.[5][6] This is crucial to avoid isobaric interferences from elements such as Xenon (Xe), Lanthanum (La), and Cerium (Ce).[5] The separation is most commonly performed using cation exchange chromatography.[1][4][6]
 - The dissolved sample is loaded onto a column packed with a cation exchange resin (e.g., AG50W-X12).[1][4]
 - A sequence of acid washes is then used to selectively elute different elements. For
 instance, a common procedure involves using hydrochloric acid (HCl) to remove the bulk
 of the matrix elements, followed by nitric acid (HNO₃) to elute the purified barium.[5]
- Mass Spectrometric Analysis: The purified barium fraction is then introduced into the mass spectrometer for isotopic analysis.
 - Thermal Ionization Mass Spectrometry (TIMS): In TIMS, the purified barium sample is loaded onto a metal filament (e.g., rhenium).[2] The filament is heated to a high temperature, causing the barium atoms to ionize.[7][8] The resulting ions are then accelerated into a magnetic field, which separates them based on their mass-to-charge ratio.[7] TIMS is known for its high precision and accuracy.[8] To correct for mass fractionation that can occur during the analysis, a "double-spike" method is often employed, where a known amount of an artificially enriched isotopic mixture (e.g., ¹³⁰Ba-¹³⁵Ba) is added to the sample before processing.[9]
 - Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): In MC-ICP-MS, the sample solution is introduced into a high-temperature argon plasma, which efficiently ionizes the barium atoms.[1][4] The ions are then extracted into a mass spectrometer equipped with multiple detectors (Faraday cups) that simultaneously measure the ion beams of the different isotopes.[5] MC-ICP-MS offers high sample throughput.[6] Instrumental mass bias is typically corrected using a sample-standard bracketing method, where the sample is measured alternately with a standard of known isotopic composition.[1][4]
- Data Acquisition and Processing: The detector signals are converted into isotopic ratios.
 These raw ratios are then corrected for mass bias and any other instrumental effects to yield



the final, accurate isotopic abundances.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of barium isotopic abundance using mass spectrometry.

Caption: Generalized workflow for barium isotope analysis.

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